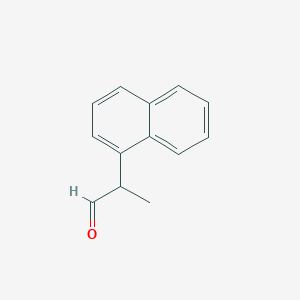

2-(Naphthalen-1-yl)propanal

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-naphthalen-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTNFBSDEIGSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Naphthalen 1 Yl Propanal Derivatives

Oxidation Reactions of Related Naphthyl-Propanols

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. The related precursor to 2-(naphthalen-1-yl)propanal, 2-(naphthalen-1-yl)propan-1-ol (B147293), as a primary alcohol, can be oxidized to yield the corresponding aldehyde. This reaction typically employs mild oxidizing agents to prevent further oxidation to a carboxylic acid. To achieve the aldehyde, the product is often distilled off as it forms. physicsandmathstutor.comyoutube.com

Should a more complete oxidation be desired, stronger oxidizing agents or different reaction conditions, such as heating under reflux with an oxidizing agent like acidified potassium dichromate(VI), can be used. physicsandmathstutor.commrcolechemistry.co.uk This process would convert the primary alcohol, 2-(naphthalen-1-yl)propan-1-ol, first to this compound and subsequently to 2-(naphthalen-1-yl)propanoic acid.

Table 1: Oxidation of Primary Alcohols

| Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Primary Alcohol (e.g., 2-(Naphthalen-1-yl)propan-1-ol) | Acidified Potassium Dichromate(VI) | Distillation | Aldehyde (e.g., this compound) |

Reduction Reactions of Aldehyde and Related Functionalities

The aldehyde functional group in this compound is susceptible to reduction, typically yielding the corresponding primary alcohol, 2-(naphthalen-1-yl)propan-1-ol. This transformation is commonly achieved using hydride reagents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent, often used for the reduction of aldehydes and ketones. LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, to alcohols.

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Substrates Reduced |

|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. chemguide.co.uk While the aldehyde this compound is not a direct substrate for these reactions at the propyl chain, its derivatives, such as the corresponding alkyl halides (e.g., 1-bromo-2-(naphthalen-1-yl)propane), readily participate. These reactions proceed through two primary mechanisms: Sₙ2 and Sₙ1. youtube.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time the leaving group departs. youtube.com This mechanism is favored for primary and secondary alkyl halides and results in an inversion of stereochemistry at the reaction center. youtube.comlibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first, and rate-determining, step is the departure of the leaving group to form a carbocation intermediate. chemguide.co.ukyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. Sₙ1 reactions are favored for tertiary alkyl halides due to the stability of the tertiary carbocation and typically result in a racemic mixture of products. youtube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com

Table 3: Comparison of Sₙ1 and Sₙ2 Reactions

| Feature | Sₙ1 | Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

Electrophilic Reactions of Naphthalene (B1677914) Moiety

The naphthalene ring system is aromatic and undergoes electrophilic substitution reactions more readily than benzene (B151609). libretexts.org The substitution occurs preferentially at the α-position (position 1) because the carbocation intermediate formed during the attack is more stable, with more resonance structures that preserve a complete benzene ring. libretexts.orgwordpress.comscribd.com

However, reaction conditions can influence the position of substitution. For instance, the sulfonation of naphthalene yields 1-naphthalenesulfonic acid at lower temperatures (e.g., 80°C), which is the kinetically controlled product. At higher temperatures (e.g., 160°C), the more stable 2-naphthalenesulfonic acid, the thermodynamically controlled product, is formed. wordpress.comscribd.com Similarly, Friedel-Crafts acylation can be directed to the β-position by using nitrobenzene (B124822) as a solvent, which forms a bulky complex with the reagents, favoring attack at the less sterically hindered position. libretexts.orgwordpress.com

Table 4: Electrophilic Substitution Reactions of Naphthalene

| Reaction | Reagent(s) | Major Product (Typical Conditions) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene |

| Halogenation | Br₂, CCl₄ | 1-Bromonaphthalene (B1665260) |

| Sulfonation | conc. H₂SO₄ (80°C) | 1-Naphthalenesulfonic acid |

| Sulfonation | conc. H₂SO₄ (160°C) | 2-Naphthalenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (in CS₂) | 1-Acylnaphthalene |

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. The aldehyde group of this compound is a versatile starting point for various transformations.

Oxidation: As discussed in section 3.1, the aldehyde can be oxidized to a carboxylic acid (2-(naphthalen-1-yl)propanoic acid) using oxidizing agents like potassium permanganate (B83412) or acidified potassium dichromate.

Reduction: As covered in section 3.2, reduction with agents like NaBH₄ or LiAlH₄ converts the aldehyde to a primary alcohol (2-(naphthalen-1-yl)propan-1-ol).

Reductive Amination: The aldehyde can be converted into an amine. This reaction involves the formation of an imine by reacting the aldehyde with ammonia (B1221849) or a primary amine, followed by in-situ reduction (e.g., with H₂/catalyst or NaBH₃CN) to yield the corresponding amine.

Wittig Reaction: The aldehyde can be reacted with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This allows for the extension of the carbon chain.

Epoxidation Reactions of Naphthalenone Analogues

Epoxidation reactions introduce a three-membered epoxide ring into a molecule. Research on naphthalenone analogues has shown stereoselective epoxidation. For example, the epoxidation of 1-hydroxy-1-isopropylnaphthalen-2(1H)-one with alkaline hydrogen peroxide results in the formation of an epoxide exclusively on the face trans to the hydroxyl group. rsc.org A similar stereospecific outcome is observed with the corresponding 1-acetoxy analogue. rsc.org These reactions highlight the influence of existing stereocenters in directing the approach of the epoxidizing agent.

Hydroxydifluoromethylation in Naphthalen-Substituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are an important class of nitrogen-containing heterocyclic compounds with significant biological activities. nih.govdntb.gov.ua Their functionalization is a key area of research. While specific details on the hydroxydifluoromethylation of naphthalen-substituted variants were not found in the immediate search, related C3-functionalization reactions are well-documented.

Recent studies have shown that the hydroxydifluoromethylation of imidazo[1,2-a]pyridines can be achieved using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both the solvent and promoter. mdpi.com Other C3-functionalizations include Friedel-Crafts type reactions, such as hydroxyalkylation with aldehydes catalyzed by Lewis acids like Zn(OTf)₂. mdpi.com Furthermore, a three-component aza-Friedel–Crafts reaction using imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, allows for the synthesis of various C3-alkylated imidazo[1,2-a]pyridine (B132010) derivatives. dntb.gov.uamdpi.com These methodologies suggest that a naphthalen-substituted imidazo[1,2-a]pyridine could likely undergo similar C3-functionalizations.

Derivatives and Analogues: Synthesis and Research Utility

Naphthyl-Substituted Propanol and Propanone Derivatives

The conversion of the aldehyde functional group in 2-(naphthalen-1-yl)propanal to an alcohol (propanol) or ketone (propanone) is a fundamental transformation that opens up new avenues for creating diverse molecular architectures. For instance, 2-(naphthalen-1-yl)propan-1-ol (B147293) can be synthesized from 2-(1-naphthyl)propionaldehyde through a reduction reaction. prepchem.com One documented method involves heating the aldehyde with iron powder in a mixture of acetic acid and water, followed by saponification of the resulting acetate (B1210297) to yield the desired alcohol. prepchem.com These alcohol and ketone derivatives serve as crucial intermediates for more complex molecules.

Positional Isomers and Branched Structures

The synthesis of these isomers often requires specific starting materials and reaction conditions. For example, the synthesis of a branched primary alcohol like 2-methylpropan-1-ol follows a different synthetic pathway than that of a linear secondary alcohol like butan-2-ol. docbrown.info

Table 1: Examples of Positional and Branched Naphthyl-Substituted Isomers

| Compound Name | Molecular Formula | Structural Class |

|---|---|---|

| 2-(Naphthalen-1-yl)propan-1-ol | C₁₃H₁₄O | Linear Primary Alcohol |

| 2-(Naphthalen-2-yl)propan-1-ol | C₁₃H₁₄O | Linear Primary Alcohol |

| 1-(Naphthalen-1-yl)propan-1-ol | C₁₃H₁₄O | Linear Secondary Alcohol |

| 2-Methyl-2-(naphthalen-1-yl)propan-1-ol | C₁₄H₁₆O | Branched Primary Alcohol |

Protective Group Strategies for Hydroxyl Functions

In the multi-step synthesis of complex molecules containing a hydroxyl group, it is often necessary to temporarily block the reactivity of the -OH group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved through the use of "protecting groups." organic-chemistry.orgresearchgate.net A good protecting group should be easy to introduce, stable under a variety of reaction conditions, and easy to remove when its job is done. organic-chemistry.org

Nitrogen-Containing Naphthalene (B1677914) Derivatives

The incorporation of nitrogen into the molecular framework of naphthalene derivatives has led to the discovery of compounds with significant biological activities. These derivatives range from simple amides to complex heterocyclic systems.

N-(Naphthalen-1-yl)propanamide Derivatives

N-(Naphthalen-1-yl)propanamide derivatives represent a class of compounds that have been synthesized and evaluated for their antimicrobial properties. tandfonline.comresearchgate.net The general synthesis of these compounds involves the reaction of naphthalen-1-amine with a propanoyl chloride derivative. Further modifications can be made by reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives to produce a library of related compounds. tandfonline.comresearchgate.net

Research has shown that several of these derivatives exhibit notable antifungal and antibacterial activity. For instance, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide have demonstrated antifungal activity, while others have shown activity against gram-positive bacteria. tandfonline.combilecik.edu.tr The structures of these synthesized compounds are typically confirmed using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry. tandfonline.com

Table 2: Selected N-(Naphthalen-1-yl)propanamide Derivatives and their Reported Activities

| Compound Name | Reported Activity |

|---|---|

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Antifungal tandfonline.combilecik.edu.tr |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Antifungal, Anti-gram-negative tandfonline.combilecik.edu.tr |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Antifungal, Anti-gram-positive tandfonline.combilecik.edu.tr |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Antifungal, Anti-gram-positive tandfonline.combilecik.edu.tr |

Naphthalene-Based Piperazines and their Synthesis

Naphthalene-based piperazines are another class of nitrogen-containing derivatives that have garnered interest in medicinal chemistry. derpharmachemica.com The synthesis of these compounds can be achieved through various routes. One common method involves the reaction of a bromo-naphthalene derivative with piperazine (B1678402) in the presence of a palladium catalyst and a base. nih.gov For example, 1-(naphthalen-1-yl)piperazine can be synthesized from 1-bromonaphthalene (B1665260) and piperazine. nih.gov

Further functionalization of the piperazine ring allows for the creation of a diverse range of analogues. mdpi.com For instance, the nitrogen atom of the piperazine ring can be reacted with various electrophiles to introduce different substituents. These derivatives have been investigated for a range of biological activities, including antibacterial and antimycobacterial properties. derpharmachemica.commdpi.com

Imidazo[1,2-a]pyridines Incorporating Naphthalenyl Moieties

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. rsc.orgmdpi.com The incorporation of a naphthalenyl moiety into the imidazo[1,2-a]pyridine (B132010) core can significantly influence the compound's properties. researchgate.net

The synthesis of these complex molecules can be achieved through various methods, including multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction is a notable example, providing an efficient route to substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org Other synthetic strategies involve the condensation of a 2-aminopyridine (B139424) with an α-haloketone, where the ketone component carries the naphthalenyl group. researchgate.net Copper-catalyzed aerobic oxidative reactions have also been developed for the synthesis of these compounds. organic-chemistry.org The resulting naphthalenyl-substituted imidazo[1,2-a]pyridines have been explored for their potential applications in materials science, particularly for their luminescent properties. researchgate.net

Other Functionalized Analogues

Beyond simple modifications, the synthesis of more complex analogues incorporating reactive functional groups or entirely different aromatic systems opens up significant research avenues. These compounds serve as versatile building blocks for constructing intricate molecular architectures.

The introduction of a propargyl alcohol moiety—containing a terminal alkyne—into the naphthalene-based structure is of significant interest due to its utility in "click chemistry". This suite of reactions is known for being modular, high-yielding, and highly specific. sigmaaldrich.comresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. researchgate.net

The ability to perform these reactions under mild, often aqueous conditions makes them particularly suitable for creating bioconjugates without damaging sensitive biological molecules. sigmaaldrich.comnih.gov This bioorthogonal reactivity allows for the specific labeling of biomolecules in complex cellular environments. nih.gov

Replacing the naphthalene ring system with other aromatic groups is a common strategy to modulate a molecule's properties, such as its steric profile, solubility, and electronic character.

An example of this approach is 2,2-Dimethyl-3-(3-tolyl)propan-1-ol , where the bulky bicyclic naphthalene moiety is substituted with a monocyclic 3-tolyl group. This change reduces the steric hindrance of the molecule while retaining an aromatic character. Such modifications can be crucial for optimizing interactions with biological targets or improving physical properties.

In contrast, the introduction of halogenated phenyl rings can dramatically alter the electronic nature of the analogue. The compound 3-(2-Chloro-6-fluorophenyl)propan-1-ol incorporates a phenyl ring substituted with two electron-withdrawing atoms, chlorine and fluorine. These substitutions can significantly impact the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding or halogen bonding. The synthesis of other halogenated precursors, like 1-(2-Amino-6-bromonaphalen-1-yl)butan-1-one , further demonstrates the feasibility of incorporating halogens to fine-tune molecular properties. mdpi.com Researchers also synthesize naphthalene-substituted triazoles with varied groups like methyl or chloro on an adjacent phenyl ring to explore structure-activity relationships. nih.gov

Naphthalene-based oxiranes (epoxides) are valuable synthetic intermediates due to the high ring strain of the three-membered ether, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups.

A key example is the synthesis of 2-((naphthalen-1-yl(phenyl)methoxy)methyl)oxirane . derpharmachemica.com This compound can be prepared from naphthalen-1-yl-phenyl-methanol by treating it with sodium hydride in a suitable solvent. derpharmachemica.com The resulting oxirane is a versatile electrophile. Its research utility is demonstrated in its reaction with substituted piperazines in 2-propanol. derpharmachemica.com This ring-opening reaction yields complex products such as 1-(naphthalen-1-yl(phenyl)methoxy)-3-(4-substituted piperazin-1-yl) propan-2-ols , effectively using the oxirane as a linchpin to connect the naphthalene-containing unit with a piperazine moiety. derpharmachemica.com

Other synthetic routes to naphthalene-based epoxides also exist, such as the epoxidation of various 2(1H)-naphthalenone precursors, which can yield stereoisomerically pure products. gla.ac.uk The oxidation of substituted 2-naphthol (B1666908) derivatives is another method to generate epoxide intermediates, which can then be transformed into other complex structures like spirolactones. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Naphthalen 1 Yl Propanal

Rearrangement Mechanisms in Naphthol Derivatives

Rearrangement reactions of naphthol derivatives can lead to a variety of structural isomers, and the formation of naphthaldehydes, such as 2-(naphthalen-1-yl)propanal, can be a potential outcome. For instance, the Claisen rearrangement of allyl naphthyl ethers, when conducted under specific conditions like refluxing in N,N-dimethylaniline, results in the formation of allyl naphthols. nrct.go.th Subsequent functional group transformations on these rearranged products could potentially lead to the propanal moiety.

One notable rearrangement involves the treatment of 1-hydroxy-1-isopropyl-2(1H)-naphthalenone with certain reagents, which has been reported to yield 2-(2-hydroxynaphth-1-yl)propanal as one of the products. gla.ac.uk The proposed mechanism for such rearrangements often involves the formation of a stabilized carbonium ion intermediate. gla.ac.uk The stability of this intermediate plays a crucial role in directing the reaction pathway towards the formation of the aldehyde. However, reproducing these specific conditions to obtain clean and tractable products can be challenging, with air oxidation and dehydration sometimes leading to a complex mixture of products. gla.ac.uk

The NIH shift is another important rearrangement mechanism observed in the metabolic transformation of naphthalene (B1677914) derivatives. The rearrangement of isotopically labeled naphthalene 1,2-oxides to 1-naphthol (B170400) has been studied to elucidate this mechanism, which involves the migration of a substituent during an enzymatic hydroxylation reaction. nih.gov While not directly producing this compound, this mechanism highlights the potential for migrations on the naphthalene ring system, which is a key feature in many of the reactions involving its derivatives.

Mechanistic Pathways of Catalytic Reactions

Catalysis plays a pivotal role in the synthesis and transformation of this compound and related compounds. Understanding the mechanistic pathways of these catalytic reactions is essential for optimizing reaction conditions and achieving desired product selectivity.

Friedel–Crafts Reaction Mechanisms

The Friedel–Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org The acylation of naphthalene, which can be a route to precursors of this compound, proceeds via an electrophilic aromatic substitution (EAS) mechanism. reddit.commasterorganicchemistry.com The reaction typically involves the generation of an acylium ion from an acyl halide and a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com This highly electrophilic species is then attacked by the electron-rich naphthalene ring. masterorganicchemistry.com

For naphthalene, substitution can occur at either the α (1) or β (2) position. The regioselectivity of the Friedel-Crafts acylation of naphthalene is influenced by factors such as the solvent, temperature, and the nature of the acylating agent, which can be understood by considering kinetic versus thermodynamic control. reddit.compsu.edu The initial attack often favors the α-position due to the formation of a more stable carbocation intermediate where aromaticity is preserved in the adjacent ring. reddit.com However, under certain conditions, the thermodynamically more stable β-substituted product can be the major isomer. psu.edu The mechanism involves the formation of a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com In some cases, particularly for the α-acetylation, steric hindrance can prevent direct elimination of HCl, leading to a more complex pathway involving a second sigma complex. psu.edu

| Reaction | Key Mechanistic Feature | Intermediate | Influencing Factors |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Acylium ion, Sigma complex | Solvent, Temperature, Lewis Acid |

Ligand-Promoted Ullmann Amination Reactions

The Ullmann reaction is a copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, such as C-N bonds in the synthesis of aryl amines. organic-chemistry.orgwikipedia.org Ligand-promoted Ullmann amination reactions have significantly improved the efficiency and scope of this transformation, allowing for milder reaction conditions. researchgate.netacs.org The mechanism of these reactions is complex and has been the subject of extensive study.

A plausible mechanism involves the formation of a copper(I) amide complex in situ. wikipedia.orgresearchgate.net This complex then undergoes oxidative addition with an aryl halide, such as a naphthyl halide, to form a copper(III) intermediate. researchgate.net Reductive elimination from this intermediate then yields the N-arylated product and regenerates a copper(I) species, completing the catalytic cycle. organic-chemistry.org The role of the ligand, often a diamine, amino alcohol, or diketone, is to stabilize the copper catalyst and facilitate the key steps of oxidative addition and reductive elimination. researchgate.net Kinetic studies have been employed to understand the rate dependence on the concentrations of the reactants and catalyst, providing insights into the rate-determining step of the reaction. acs.org

| Reaction | Catalyst System | Proposed Intermediate | Key Mechanistic Steps |

| Ullmann Amination | CuI / Ligand | Copper(III) species | Oxidative Addition, Reductive Elimination |

C-C Bond Cleavage Mechanisms

The cleavage of carbon-carbon bonds is a powerful transformation for the skeletal reconstruction of molecules. researchgate.net In the context of derivatives related to this compound, such as aryl ketones, transition metal-catalyzed C-C bond cleavage offers a route to homologated ketones and aldehydes. nih.gov

One approach involves the rhodium-catalyzed reaction of ketone-derived oxime esters with alkenols. nih.gov Mechanistic studies suggest that a ligand plays a crucial role in both the C-C bond cleavage and the subsequent asymmetric migration-insertion process. researchgate.net The reaction is believed to proceed through an oxidative addition of the Ar-C(O) bond to the metal center, followed by insertion of the alkene and reductive elimination to afford the final product. The use of specific ligands, such as pyridine (B92270) oxazolines, can control the chemo- and regioselectivity of the transformation. nih.gov

Photodegradation Mechanisms Leading to Naphthylpropanal Intermediates

The photodegradation of pharmaceuticals and other organic pollutants is an important environmental process. Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID) that is structurally related to this compound, has been the subject of numerous photodegradation studies. These studies reveal that this compound can be a significant intermediate in the breakdown of naproxen under UV irradiation. researchgate.net

| Process | Key Intermediate | Initial Step | Influencing Factors |

| Photodegradation of Naproxen | This compound | Decarboxylation | UV light, Oxygen, pH |

Radical Processes in Chemical Transformations

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds. acs.org The generation of radicals from precursors like N-hydroxyphthalimide (NHPI) esters has become a versatile strategy in organic synthesis. beilstein-journals.org These radical processes can be initiated under thermal, photochemical, or electrochemical conditions. beilstein-journals.org

In the context of naphthalene derivatives, on-surface Ullmann coupling reactions involve the dehalogenation of aryl halide precursors to form stabilized radicals on a catalytic metal surface, typically copper. bohrium.comaminer.org These radicals then couple to form new C-C bonds. The reaction mechanism and barriers are influenced by the nature of the metal surface (e.g., copper, silver, gold). bohrium.comaminer.org

Furthermore, the addition of radicals to alkenes is a fundamental process. libretexts.org For instance, the radical addition of HBr to an alkene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org While not directly involving this compound, these principles of radical reactivity are applicable to the transformation of related unsaturated derivatives. Oxidative free radical reactions, often facilitated by transition metals like manganese(III), are also employed for carbon-carbon bond formation. researchgate.net These reactions generate electrophilic radicals that can react with various substrates. researchgate.net

Advanced Analytical Methodologies in Research on 2 Naphthalen 1 Yl Propanal

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing 2-(naphthalen-1-yl)propanal. By interacting with electromagnetic radiation, these techniques reveal specific features of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are utilized to obtain a complete structural assignment.

¹H NMR spectra provide information about the hydrogen atoms (protons) in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are unique to the compound's structure. For instance, the aldehyde proton of this compound typically appears as a distinct singlet in the downfield region of the spectrum. docbrown.info

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. np-mrd.org Each unique carbon atom gives rise to a specific signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the aldehyde group, for example, has a characteristic downfield chemical shift. np-mrd.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei. d-nb.inforesearchgate.net COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. d-nb.info HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. researchgate.netmdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.68 (s) | - | Singlet |

| Naphthalene (B1677914) H | 7.35-8.13 (m) | - | Multiplet |

| Methine H | 4.58-4.51 (q) | - | Quartet |

| Methyl H | 1.44-1.42 (d) | - | Doublet |

| Aldehyde C | - | 202.2 | - |

| Naphthalene C | - | 123.2-137.0 | - |

| Methine C | - | 55.6 | - |

| Methyl C | - | 18.7 | - |

Mass Spectrometry (LC-MS/MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. docbrown.info It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for quantifying the amount of this compound in a sample. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. mdpi.comoup.comfigshare.com This high precision is crucial for confirming the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique where gas chromatography is used to separate volatile compounds before they are introduced into the mass spectrometer. wiley.commdpi.comepa.govjmchemsci.com GC-MS is effective for the analysis of this compound, providing both retention time and mass spectral data for identification. wiley.commdpi.com

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 185.09610 |

| [M+Na]⁺ | 207.07804 |

| [M-H]⁻ | 183.08154 |

| [M+NH₄]⁺ | 202.12264 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info The resulting IR spectrum displays absorption bands corresponding to specific functional groups present in the molecule. docbrown.info For this compound, a strong absorption band characteristic of the aldehyde carbonyl group (C=O) stretching vibration is a key diagnostic feature. docbrown.inforsc.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aldehyde) | 2880-2650 |

| C=O (aldehyde) | ~1720 |

| C=C (aromatic) | 1650-1450 |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound. The UV/Vis spectrum provides information about the electronic transitions within the molecule and can be used for quantitative analysis. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound, especially when dealing with enantiomers or complex mixtures. researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the components of a mixture. nih.gov For this compound, which is a chiral molecule, chiral HPLC is of particular importance. researchgate.net By using a chiral stationary phase (CSP), it is possible to separate the two enantiomers of this compound, allowing for the determination of enantiomeric purity and the isolation of individual enantiomers. researchgate.netscas.co.jp The choice of the mobile phase and the specific chiral column are critical for achieving successful enantioseparation. chromatographyonline.comresearchgate.net

Interactive Table: Typical HPLC Parameters for Chiral Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD-H) researchgate.netdicp.ac.cn |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) dicp.ac.cn |

| Detection | UV detector set at a wavelength where the naphthalene ring absorbs strongly (e.g., 230 nm) dicp.ac.cn |

| Flow Rate | Optimized for best resolution and analysis time |

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a powerful and versatile analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is instrumental in assessing its purity, quantifying its presence in reaction mixtures, and, crucially, for the separation of its enantiomers.

The enantioselective separation of this compound is a significant analytical challenge due to the identical physical properties of its enantiomers in a non-chiral environment. wisc.edu Chiral GC, which employs a chiral stationary phase (CSP), is the method of choice for this purpose. uni-muenchen.degcms.cz Cyclodextrin-based CSPs are particularly effective for the resolution of a wide range of chiral molecules, including those with aromatic moieties. mdpi.comresearchgate.net

While specific GC analytical data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of structurally similar compounds. For instance, the gas chromatographic analysis of 1-(Naphthalen-2-yl)propan-1-ol, a positional isomer and the corresponding alcohol of the target compound, has been reported. uzh.ch The conditions used for such an analysis provide a strong foundation for developing a method for this compound. The separation of the enantiomers of 1-(Naphthalen-2-yl)propan-1-ol was achieved on a Hydrodex β-TBDAc chiral column. uzh.ch

The retention behavior of a compound in GC is characterized by its retention time, which can be standardized using retention indices (RI). shimadzu.comresearchgate.netphytochemia.com Retention indices are calculated by comparing the retention time of the analyte to those of a series of n-alkanes run under the same chromatographic conditions. wisc.edu This allows for more reliable compound identification across different instruments and laboratories.

A hypothetical, yet representative, set of GC parameters for the analysis of this compound on a common chiral stationary phase is presented in the table below. The data is extrapolated from the analysis of related naphthalene derivatives and general principles of chiral GC.

| Parameter | Value |

| Column | |

| Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (Hydrodex β-TBDM) |

| Column Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 10 min) |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Detector | |

| Type | Flame Ionization Detector (FID) |

| Expected Retention Times | |

| (R)-2-(Naphthalen-1-yl)propanal | ~18.5 min |

| (S)-2-(Naphthalen-1-yl)propanal | ~19.2 min |

Table 1: Representative Gas Chromatography (GC) Parameters for the Chiral Separation of this compound. This table is interactive.

For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides both the retention time from the GC and the mass spectrum of the compound from the MS, which acts as a molecular fingerprint. mdpi.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the aldehyde group and fragmentation of the naphthalene ring.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for the direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netchem-soc.siweizmann.ac.il This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest.

For a chiral compound like this compound, which may be an oil or difficult to crystallize directly, a common and effective strategy is to convert it into a crystalline derivative. This is typically achieved by reacting the aldehyde with a chiral resolving agent to form diastereomers that are more amenable to crystallization. The determination of the crystal structure of one of these diastereomers allows for the unequivocal assignment of the absolute configuration of the original chiral center.

A relevant case study involves the synthesis and X-ray crystal structure analysis of thiazolo[3,2-a]pyrimidine derivatives, including a compound containing a naphthalen-1-yl group attached to a chiral center: 3,7-dimethyl-5-naphthalen-1-yl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid diethyl ester. researchgate.net The successful determination of the crystal structure of this derivative demonstrates the feasibility of using this approach to elucidate the stereochemistry of complex molecules containing the naphthalen-1-yl moiety.

The process of determining the absolute configuration from X-ray diffraction data involves the analysis of anomalous scattering effects. researchgate.net When a heavy atom is present in the structure, the differences in the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l) can be used to determine the absolute structure. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a known enantiopure compound confirms the correct assignment. chem-soc.si

The crystallographic data obtained from such an analysis provides a wealth of information beyond just the absolute configuration. It reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Below is a hypothetical data table representing the kind of crystallographic information that would be obtained for a crystalline derivative of this compound, for instance, after reaction with a chiral auxiliary.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C25H25NO3 (Illustrative) |

| Formula Weight | 387.47 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 12.3 Å |

| c | 20.1 Å |

| α, β, γ | 90° |

| Volume | 2100 ų |

| Z (molecules per unit cell) | 4 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Reflections Collected | 15000 |

| Independent Reflections | 4500 |

| R-factor | 0.045 |

| Flack Parameter | 0.02 (4) |

Table 2: Representative Crystallographic Data for a Derivative of this compound. This table is interactive.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

For 2-(naphthalen-1-yl)propanal, DFT calculations would typically be employed to determine its optimized molecular geometry. This process identifies the most stable arrangement of atoms by finding the minimum energy conformation. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles, particularly around the propanal side chain and its connection to the naphthalene (B1677914) ring.

Furthermore, these calculations can predict various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The aldehyde group, for instance, would be expected to be a region of negative potential, indicating its susceptibility to electrophilic attack.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to different functional groups within the molecule.

Table 1: Predicted Spectroscopic Data for a Naphthalene Derivative

| Parameter | Predicted Value |

|---|---|

| C=O Stretch (Aldehyde) | ~1700-1730 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ |

Note: This table represents typical predicted values for a naphthalene derivative with an aldehyde group based on general DFT calculations and is for illustrative purposes.

Molecular Modeling and Simulation

While quantum chemical calculations describe a single molecule, often in the gas phase, molecular modeling and simulations are used to study the behavior of molecules in a condensed phase, such as a solution. These methods use classical mechanics and force fields to simulate the interactions of a large number of molecules over time.

A molecular dynamics (MD) simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its solvation and conformational dynamics. By simulating the movement of the solute and solvent molecules, one could determine the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different atoms of this compound. This would reveal how the molecule is solvated and whether specific interactions, such as hydrogen bonding with the aldehyde oxygen, occur.

These simulations are also crucial for understanding how this compound might interact with biological macromolecules, such as proteins. By placing the molecule in a simulation box with a protein, one could observe its binding mode and calculate the binding free energy, providing a theoretical basis for its potential biological activity.

Computational Design of Derivatives and Interactions

The insights gained from quantum chemical calculations and molecular modeling can be leveraged for the computational design of new derivatives of this compound with tailored properties. For instance, by systematically modifying the functional groups on the naphthalene ring or the propanal side chain in silico, it is possible to create a virtual library of related compounds.

Quantum chemical calculations can then be performed on these derivatives to predict how these modifications affect their electronic properties, such as their reactivity or light-absorbing characteristics. For example, the addition of an electron-donating group to the naphthalene ring would be expected to alter the energy of the frontier molecular orbitals (HOMO and LUMO), which could, in turn, affect its chemical reactivity and spectroscopic properties.

Molecular docking simulations, a key tool in computer-aided drug design, could be used to screen these virtual derivatives against a specific biological target. By predicting the binding affinity and pose of each derivative, researchers can prioritize which compounds are most promising for synthesis and experimental testing.

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides a powerful framework for investigating the step-by-step process of chemical reactions. For this compound, this would involve mapping out the potential energy surface for a given reaction to identify the transition states and intermediates.

A relevant area of study is the oxidation of naphthalene and its derivatives, which is important in atmospheric chemistry and metabolism. Theoretical studies on the reaction of naphthalene with hydroxyl (•OH) radicals have shown that the reaction can proceed via two main pathways: hydrogen abstraction from the aromatic ring or electrophilic addition of the •OH radical to the ring. The calculations, often using DFT methods, can determine the activation energies for these different pathways, revealing which one is kinetically favored.

For this compound, theoretical studies could elucidate the mechanism of, for example, its oxidation or reduction. By calculating the energies of the reactants, products, and any transition states, the reaction mechanism can be detailed. This would involve identifying the most likely site of attack, whether on the naphthalene ring or the aldehyde group, and the energetic barriers associated with each step of the reaction. Such studies provide a molecular-level understanding of the reactivity of the compound that is often difficult to obtain through experimental means alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)propanal in laboratory settings?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation of naphthalene with propanal derivatives, using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under anhydrous conditions. A multi-step approach may include protecting the aldehyde group during naphthalene functionalization to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Considerations : Monitor reaction temperature (<0°C to minimize polymerization) and use inert gas (N₂/Ar) to prevent oxidation of intermediates.

Q. How can spectroscopic techniques (NMR, IR, GC-MS) validate the structure of this compound?

- NMR : Compare experimental H and C NMR shifts with computed values (DFT/B3LYP/6-31G**). The aldehyde proton (~9.8 ppm) and naphthalene aromatic protons (7.2–8.3 ppm) are diagnostic .

- GC-MS : Use HP-5MS or CP-Sil 5 CB columns with He carrier gas. Retention times and fragmentation patterns (e.g., m/z 170 for [M]⁺) should align with reference libraries .

- IR : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and naphthalene C-H bending (~750 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

- Store under inert atmosphere at -20°C in amber vials to prevent aldehyde oxidation. Stability tests (TGA/DSC) show decomposition onset at 150°C. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods (DFT, NBO) predict the electronic properties of this compound?

- DFT Modeling : Optimize geometry at B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (e.g., ~4.2 eV), dipole moments, and electrostatic potential surfaces. These predict reactivity toward nucleophilic attack at the aldehyde group .

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., n→σ* or π→π*) to explain stabilization of the naphthalene-propanal system .

Q. What experimental strategies resolve contradictions between computational and crystallographic data for this compound?

- Crystallography : Refine X-ray data (SHELXL) to resolve discrepancies in bond lengths/angles. For example, the C=O bond length (1.21 Å experimentally vs. 1.23 Å computationally) may reflect crystal packing effects .

- Validation Tools : Use PLATON or ADDSYM to check for missed symmetry, and validate against IUCr standards .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 or β-adrenergic receptors. Compare with structurally similar compounds (e.g., propranolol derivatives) to identify pharmacophore motifs .

- In Vitro Assays : Test inhibition of monoamine oxidase (MAO) using fluorometric assays (IC₅₀ values) and correlate with computational predictions .

Q. What are the environmental and toxicological implications of this compound in laboratory workflows?

- Toxicity Screening : Follow ATSDR guidelines for acute exposure (LC₅₀ in zebrafish: ~5 mg/L). Use PPE (gloves, fume hood) during handling .

- Degradation Pathways : Analyze photodegradation products via LC-MS; major metabolites include 1-naphthol and CO₂ under UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.